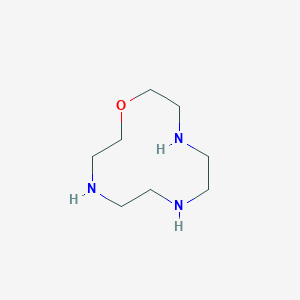

1-Oxa-4,7,10-triazacyclododecane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Oxa-4,7,10-triazacyclododecane is a useful research compound. Its molecular formula is C8H19N3O and its molecular weight is 173.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Catalytic Activity in Peptide Hydrolysis

One of the notable applications of 1-oxa-4,7,10-triazacyclododecane is in the development of catalytic agents for peptide hydrolysis. The cobalt(III) complex of oxacyclen has been shown to exhibit superior proteolytic activity compared to its tetraazacyclododecane counterpart (cyclen). Studies indicate that this complex can selectively cleave pathogenic proteins associated with diseases such as Alzheimer's and Parkinson's disease, thus positioning it as a potential therapeutic agent in drug design .

Case Study: Co(III) Oxacyclen Complex

- Objective : To evaluate the catalytic efficiency of Co(III)oxacyclen in peptide cleavage.

- Findings : The Co(III)oxacyclen complex demonstrated significantly higher activity for cleaving proteins like albumin and myoglobin, attributed to its increased Lewis acidity and steric effects . The kinetic studies suggested minimal side effects on non-target proteins, enhancing its suitability as a drug candidate.

Radiopharmaceuticals

Radiolabeling Applications

The compound has been utilized for radiolabeling peptides and proteins with indium-111. A variant known as C-functionalized this compound-N,N',N''-triacetic acid (C-ODTA) was synthesized to improve radiochemical yields. This compound exhibited higher stability and efficiency in chelating indium-111 compared to traditional chelators like DOTA .

Case Study: Indium-111 Chelation

- Objective : To synthesize and evaluate C-ODTA for indium-111 radiolabeling.

- Results : The C-ODTA provided higher radiochemical yields at lower ligand concentrations and remained stable in biological systems. Biodistribution studies confirmed that the labeled compound was primarily excreted intact via urine, indicating its potential for high-specific activity applications in medical imaging .

Coordination Chemistry

Stability Constants and Complex Formation

The stability constants of metal complexes formed with this compound have been extensively studied. It has been found that this macrocyclic complexone displays strong binding affinities for alkaline-earth metals and transition metals. While not as potent as some tetraaza derivatives, it remains one of the strongest known complexing agents for certain metal ions .

| Metal Ion | Stability Constant (log K) | Remarks |

|---|---|---|

| Co(II) | High | Significant stability observed |

| Ni(II) | Moderate | Inversion of Irving-Williams order noted |

| Ca(II) | High | Strong complexation properties |

Imaging Applications

Noninvasive Tumor Imaging

The use of this compound derivatives in noninvasive imaging techniques such as PET scans has been explored. These compounds can serve as effective contrast agents due to their ability to form stable complexes with radioisotopes like copper-64 .

Propriétés

Numéro CAS |

53835-21-5 |

|---|---|

Formule moléculaire |

C8H19N3O |

Poids moléculaire |

173.26 g/mol |

Nom IUPAC |

1-oxa-4,7,10-triazacyclododecane |

InChI |

InChI=1S/C8H19N3O/c1-3-10-5-7-12-8-6-11-4-2-9-1/h9-11H,1-8H2 |

Clé InChI |

NLINGGCQUVARNS-UHFFFAOYSA-N |

SMILES |

C1CNCCOCCNCCN1 |

SMILES canonique |

C1CNCCOCCNCCN1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.